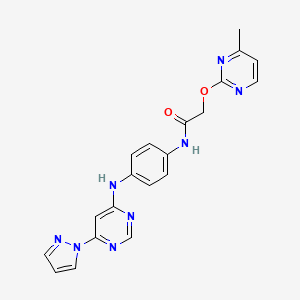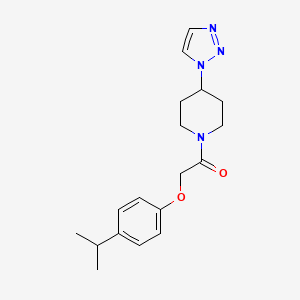
2-(3-nitrophenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of nitrophenol . Nitrophenols are compounds of the formula HOC6H5−x(NO2)x. They are more acidic than phenol itself . The 3-nitrophenol, a yellow solid (m.p. 97 °C), is a precursor to the drug mesalazine .
Synthesis Analysis
While specific synthesis methods for the requested compound are not available, nitrophenols can be prepared by nitration of aniline followed by replacement of the amino group via its diazonium derivative . Another method involves the synthesis of a novel sulfonamide compound from 4-nitrobenzenesulphonylchloride and L-tryptophan precursors .Chemical Reactions Analysis
Nitro compounds are organic compounds that contain one or more nitro functional groups (−NO2). The nitro group is one of the most common explosophores (functional group that makes a compound explosive) used globally. The nitro group is also strongly electron-withdrawing .Applications De Recherche Scientifique
Catalysis
Schiff bases, which include compounds like Oprea1_074766, are known for their catalytic properties. They can act as ligands to form metal complexes that are used as catalysts in various organic reactions . These catalysts can be employed in asymmetric synthesis, aiding in the production of chiral molecules which are important in pharmaceuticals.
Medicinal Chemistry
The structural features of Oprea1_074766 suggest potential activity in medicinal chemistry. Schiff bases are investigated for their antibacterial, antifungal, and anticancer properties. They can interact with biological targets, potentially inhibiting enzymes or disrupting cell walls of pathogens .
Coordination Chemistry
In coordination chemistry, Oprea1_074766 can bind to metal ions, forming complexes with potential applications ranging from electronic devices to medicinal drugs. The metal complexes of Schiff bases can be used for sensing applications or as pharmaceutical agents .
Materials Science
The compound’s ability to form stable complexes with metals can be utilized in creating new materials. These materials might have unique optical, electrical, or magnetic properties, making them suitable for use in sensors, semiconductors, or as part of magnetic materials .
Environmental Applications
Schiff bases like Oprea1_074766 can be used in environmental chemistry for the detection and removal of heavy metals from water. They can act as chelating agents, binding to metals such as lead or mercury, thus facilitating their extraction from contaminated sources .
Bioconjugation and Biomolecule Immobilization
Compounds structurally related to Oprea1_074766, such as 4-fluoro-3-nitrophenyl azide, have been used for bioconjugation and immobilization of biomolecules on surfaces. This is crucial for developing diagnostic tools, biosensors, and in the construction of bioconjugates for biochemical assays .
Analytical Chemistry
Derivatives of Oprea1_074766 can be used in analytical chemistry for the derivatization of analytes to enhance their detection. For example, they can be used to improve the sensitivity and selectivity of chromatographic methods in the analysis of short-chain fatty acids .
Optical Materials
The Schiff bases are also explored for their use in creating optical materials due to their ability to form complexes that exhibit interesting photophysical properties. These materials can be used in the development of optical storage devices, light-emitting diodes (LEDs), and photovoltaic cells .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(3-nitrophenyl)-5,6,7,8-tetrahydro-1,3-benzoxazine-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c17-16(18)10-5-3-4-9(8-10)13-15-14(20)11-6-1-2-7-12(11)19-13/h3-5,8H,1-2,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDPXNLFUVRVKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=S)N=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-nitrophenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanoic acid](/img/structure/B2873238.png)




![N~1~-benzyl-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2873245.png)


![[1-(5-Amino-1H-[1,2,4]triazol-3-YL)-piperidin-4-YL]-carbamic acid tert-BU+](/img/structure/B2873250.png)


![3-[(2,4-difluoroanilino)methylene]-2-benzofuran-1(3H)-one](/img/structure/B2873255.png)
![6-chloro-N-[(furan-2-yl)methyl]-N-(prop-2-yn-1-yl)pyridine-3-carboxamide](/img/structure/B2873256.png)